molecular formula C3H3N3O2S B112414 4-Amino-1,2,5-thiadiazole-3-carboxylic acid CAS No. 2829-58-5

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B112414
CAS No.: 2829-58-5
M. Wt: 145.14 g/mol
InChI Key: OJMKAQZLZNNVTG-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-thiadiazole-3-carboxylic acid (CAS: 2829-58-5) is a heterocyclic compound featuring a thiadiazole ring fused with a carboxylic acid group and an amino substituent. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is commercially available as a biochemical reagent () and has been utilized in host-guest complexation studies due to its ability to form stable interactions with crown ethers (). Its derivatives are synthesized via reactions with nucleophilic agents, such as benzylamine, yielding carboxamides and ureido-substituted analogs ().

Properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMKAQZLZNNVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291030
Record name 4-amino-1,2,5-thiadiazole-3-carboxylic acid
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Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2829-58-5
Record name 2829-58-5
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Record name 4-amino-1,2,5-thiadiazole-3-carboxylic acid
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Record name 4-Amino-1,2,5-thiadiazole-3-carboxylic acid
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Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (>100°C) during cyclodehydration risk ring degradation, as observed in 1,3,4-thiadiazole syntheses. Polar aprotic solvents like dimethylformamide (DMF) improve solubility in base-mediated reactions, as demonstrated in a transition-metal-free thiadiazole synthesis. For ATCA, DMF could stabilize intermediates during thioacylation steps.

Byproduct Analysis

Common byproducts include hydrazides (from over-reaction with hydrazine) and ureido derivatives. HPLC with C18 columns (UV detection at 254 nm) effectively separates ATCA from hydrazides, while TLC (ethyl acetate/hexane, 1:1) provides rapid purity checks. Mass spectrometry (ESI-MS) confirms molecular ions at m/z 148.1 for ATCA.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : The amino proton (–NH₂) resonates at δ 12.64 ppm (singlet), while aromatic protons in substituted derivatives appear at δ 7.50–7.94 ppm.

  • ¹³C NMR : The carboxylic acid carbon (C=O) shows a signal near δ 168 ppm, with the thiadiazole ring carbons at δ 158–161 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carboxylic acid group, while N–H stretches appear at 3150–3369 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction resolves the planar thiadiazole ring and hydrogen-bonding networks between amino and carboxylic acid groups. Refinement with SHELXL confirms bond lengths (C–N: 1.32 Å, C–S: 1.71 Å) consistent with aromatic thiadiazoles.

Industrial Scalability and Environmental Considerations

The solid-phase method offers advantages for large-scale production due to minimal solvent use and short reaction times. However, phosphorus pentachloride’s toxicity necessitates closed-system processing. Alternative cyclodehydration routes using POCl₃ require corrosion-resistant reactors but benefit from established industrial infrastructure .

Chemical Reactions Analysis

Types of Reactions: Hexachlorodisiloxane undergoes several types of chemical reactions, including:

    When exposed to water, it hydrolyzes to form silicon dioxide and hydrochloric acid:

    Hydrolysis: (SiCl3)2O+3H2O2SiO2+6HCl(SiCl_3)_2O + 3H_2O \rightarrow 2SiO_2 + 6HCl (SiCl3​)2​O+3H2​O→2SiO2​+6HCl

    Under intense heat, it decomposes to silicon dioxide and silicon tetrachloride:

    Decomposition: 2(SiCl3)2OSiO2+3SiCl42(SiCl_3)_2O \rightarrow SiO_2 + 3SiCl_4 2(SiCl3​)2​O→SiO2​+3SiCl4​

    Substitution: Reaction with antimony trifluoride yields hexafluorodisiloxane.

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Antimony Trifluoride: For substitution reactions to form hexafluorodisiloxane.

Major Products:

  • Silicon Dioxide (SiO_2)
  • Hydrochloric Acid (HCl)
  • Silicon Tetrachloride (SiCl_4)
  • Hexafluorodisiloxane

Scientific Research Applications

Anticancer Activity

ATCA has demonstrated promising anticancer effects across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:
In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-750Inhibition of STAT3
HCT-11645Induction of apoptosis

This data suggests that ATCA could serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

ATCA and its derivatives have shown significant antimicrobial properties against various pathogens. The compound's efficacy against bacteria and fungi makes it a valuable candidate in the fight against infectious diseases.

Key Findings:

  • Derivatives of ATCA exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal activity was also noted against strains such as Candida albicans.

Example Data:
In a study assessing the antimicrobial properties of ATCA derivatives:

CompoundMIC (µg/mL)Activity Type
ATCA Derivative A25Antibacterial
ATCA Derivative B32Antifungal

These results indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy .

Pharmacological Insights

Mechanism of Action

The mechanism by which hexachlorodisiloxane exerts its effects involves its ability to undergo hydrolysis and decomposition reactions. These reactions result in the formation of silicon dioxide and hydrochloric acid, which can interact with various molecular targets and pathways. The compound’s reactivity with water and other reagents makes it a valuable tool in chemical synthesis and industrial processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Based Analogs

a) 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid (TDA1)
  • Structure: Replaces the amino group with a hydroxyl group at position 3.
  • Biological Activity : Acts as a lactate dehydrogenase (LDH) inhibitor by competing with pyruvate at the enzyme’s active site. X-ray crystallography reveals a hydrogen bond between the thiadiazole sulfur and Ser245 in Plasmodium falciparum LDH (pfLDH) ().
  • Applications : Investigated for antimalarial drug development ().
  • Data : Molecular formula C₃H₂N₂O₃S; SMILES: O=C(O)c1nsnc1O ().
b) 4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid
  • Structure: Substitutes the amino group with chlorine.
  • Applications : Serves as a precursor for further functionalization ().
c) Methyl 4-Amino-1,2,5-thiadiazole-3-carboxylate
  • Structure : Methyl ester of the parent compound.
  • Applications : Intermediate in organic synthesis; listed in commercial catalogs ().

Oxadiazole-Based Analogs

a) 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid
  • Structure : Replaces the thiadiazole sulfur with oxygen, forming an oxadiazole ring.
  • Properties : Higher electronegativity alters reactivity and hydrogen-bonding capacity.
  • Data : CAS 78350-50-2; molecular formula C₃H₃N₃O₃ ().
b) 4-Amino-1,2,5-oxadiazole-3-carboxamide
  • Structure : Carboxamide derivative of the oxadiazole analog.

Enzyme Inhibition

  • 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid: Limited direct biological data, but derivatives like 4-hydroxy-TDA1 show strong inhibition of pfLDH (Ki = 1.2 µM) ().
  • 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid (TDA1) : Binds to pfLDH via a sulfur–serine interaction, disrupting pyruvate binding ().

Stability and Reactivity

  • Amino vs. Hydroxy Substitution: The amino group enhances nucleophilicity, facilitating reactions with electrophiles (e.g., benzylamine in ), while the hydroxy group increases acidity (pKa ~3–4) and stabilizes enzyme interactions ().
  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit stronger sulfur-mediated interactions in enzymes, whereas oxadiazoles may prioritize oxygen-based hydrogen bonding ().

Commercial Availability

  • This compound: Priced at ¥2,179/5 g (95% purity) ().
  • Methyl 4-Amino-1,2,5-thiadiazole-3-carboxylate: Available at ¥175/1 g ().

Comparative Data Table

Compound Substituent (Position 4) Key Biological Activity Commercial Source (Evidence)
This compound Amino (-NH₂) Host-guest complexation Biopharmacule (14, 15, 19)
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid Hydroxy (-OH) LDHA inhibition (Antimalarial) ChemBK (20)
4-Chloro-1,2,5-thiadiazole-3-carboxylic acid Chloro (-Cl) Synthetic intermediate Shanghai Acmec (21)
4-Amino-1,2,5-oxadiazole-3-carboxylic acid Amino (-NH₂) N/A (Structural analog) FUJIFILM Wako (18)

Biological Activity

4-Amino-1,2,5-thiadiazole-3-carboxylic acid (ATCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATCA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a thiadiazole ring, which contributes to its biological activity. The presence of amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

ATCA exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1831.25
Escherichia coli1631.25
Candida albicans2032.6

The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

ATCA has shown promising anticancer effects in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:
In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

Cell Line IC50 (µM) Mechanism of Action
MCF-750Inhibition of STAT3
HCT-11645Induction of apoptosis

Anti-inflammatory Activity

ATCA also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.

The biological activity of ATCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: ATCA inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Interference with DNA Binding: The compound can disrupt the binding of transcription factors to DNA, thereby modulating gene expression related to cell growth and survival.
  • Induction of Apoptosis: ATCA promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1,2,5-thiadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via alkaline cleavage of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-diones. For example, refluxing with hydrazine hydrate at 80°C for 10–12 hours yields the target compound, while prolonged heating or excess hydrazine may degrade the ureido group, forming byproducts like this compound hydrazide . Optimize yield (up to 91%) by using sealed vessels with concentrated aqueous ammonia at 100–110°C .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Employ X-ray crystallography (e.g., SHELXL for refinement ) to resolve the heterocyclic core and substituents. Complement with spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C signals to confirm the amino (–NH2_2) and carboxylic acid (–COOH) groups.
  • IR : Identify characteristic stretches (e.g., 1680–1700 cm1^{-1} for C=O in carboxylic acid) .

Q. What analytical techniques are recommended to assess purity and byproduct formation during synthesis?

  • Methodology : Use HPLC with a C18 column (UV detection at 254 nm) to separate the target compound from byproducts like hydrazides or ureido derivatives . TLC (silica gel, ethyl acetate:hexane = 1:1) can provide rapid qualitative purity checks. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 148.1) .

Advanced Research Questions

Q. What mechanistic insights explain the alkaline cleavage of thiadiazolo-pyrimidine precursors to form this compound?

  • Methodology : The reaction proceeds via nucleophilic attack by hydroxide ions on the pyrimidine ring, leading to ring opening and subsequent decarboxylation. Computational studies (DFT) can model transition states, while kinetic experiments under varying pH and temperature reveal rate-determining steps .

Q. How can researchers resolve contradictions in synthetic outcomes when varying reaction conditions?

  • Case Study : Benzylamine reactions yield 4-amino-NN-benzyl derivatives at 75–80°C but form dibenzylurea byproducts at reflux. Use DoE (Design of Experiments) to map optimal temperature/time windows and minimize side reactions. LC-MS tracking of intermediates clarifies reaction pathways .

Q. What strategies enable selective functionalization of this compound for novel derivatives?

  • Methodology :

  • Amide Formation : React with acyl chlorides (e.g., benzoyl chloride) in THF with DIPEA as a base.
  • Hydrazide Derivatives : Treat with hydrazine hydrate at controlled stoichiometry to avoid over-substitution .
  • Metal Complexation : Explore coordination with transition metals (e.g., Cu2+^{2+}) for catalytic or bioactive applications .

Q. How does the hygroscopic nature of this compound impact storage and handling in experimental workflows?

  • Best Practices : Store under inert gas (argon) at –20°C in desiccated containers. Pre-dry solvents (e.g., anhydrous DMF) for reactions to prevent hydrolysis. Karl Fischer titration monitors residual moisture in batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,2,5-thiadiazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-1,2,5-thiadiazole-3-carboxylic acid

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